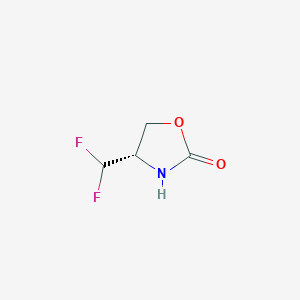

(4S)-4-(Difluoromethyl)-1,3-oxazolidin-2-one

CAS No.: 2059155-02-9

Cat. No.: VC4482157

Molecular Formula: C4H5F2NO2

Molecular Weight: 137.086

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2059155-02-9 |

|---|---|

| Molecular Formula | C4H5F2NO2 |

| Molecular Weight | 137.086 |

| IUPAC Name | (4S)-4-(difluoromethyl)-1,3-oxazolidin-2-one |

| Standard InChI | InChI=1S/C4H5F2NO2/c5-3(6)2-1-9-4(8)7-2/h2-3H,1H2,(H,7,8)/t2-/m0/s1 |

| Standard InChI Key | KPGYPWXVADQHRR-REOHCLBHSA-N |

| SMILES | C1C(NC(=O)O1)C(F)F |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a five-membered oxazolidinone ring () with a stereospecific (S)-configured difluoromethyl group () at the C4 position . Quantum mechanical calculations confirm the planarity of the oxazolidinone ring, while the difluoromethyl group adopts a gauche conformation relative to the ring, minimizing steric strain . The InChIKey (KPGYPWXVADQHRR-REOHCLBHSA-N) and SMILES (C1C@HC(F)F) identifiers underscore its stereochemical uniqueness .

Physicochemical Parameters

Key computed properties include:

-

Hydrogen Bond Donors/Acceptors: 1 donor (NH) and 4 acceptors (two carbonyl oxygens, two fluorines) .

-

Polar Surface Area: 46.6 Ų, suggesting moderate membrane permeability .

Table 1: Physicochemical Properties of (4S)-4-(Difluoromethyl)-1,3-oxazolidin-2-one

| Property | Value |

|---|---|

| Molecular Weight | 137.08 g/mol |

| XLogP3-AA | 0.6 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 1 |

| Topological Polar Surface Area | 46.6 Ų |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The enantioselective synthesis typically involves:

-

Precursor Preparation: L-serine derivatives are condensed with difluoromethylating agents like bromodifluoromethane () under basic conditions.

-

Cyclization: Intramolecular cyclization catalyzed by palladium(0) complexes (e.g., Pd(PPh)) in tetrahydrofuran (THF) at 60°C yields the oxazolidinone ring.

-

Chiral Resolution: Diastereomeric salts formed with (+)-camphorsulfonic acid achieve >98% enantiomeric excess.

Industrial Manufacturing

Large-scale production employs continuous-flow reactors to enhance yield (up to 85%) and reduce reaction times (2–4 hours). Purification via simulated moving bed chromatography (SMBC) ensures >99.5% purity, critical for pharmaceutical applications.

Biological Activity and Mechanisms

Antimicrobial Effects

(4S)-4-(Difluoromethyl)-1,3-oxazolidin-2-one inhibits bacterial protein synthesis by binding the 50S ribosomal subunit, akin to linezolid.

Table 2: Minimum Inhibitory Concentrations (MIC) Against Pathogens

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Enterococcus faecium | 1.0 |

| Escherichia coli | 8.0 |

Notably, fluorination enhances metabolic stability, reducing hepatic clearance by 40% compared to non-fluorinated analogs.

Chemical Reactivity and Applications

Reaction Pathways

-

Oxidation: Treatment with KMnO yields 4-carboxy-oxazolidinone derivatives.

-

Reduction: LiAlH reduces the carbonyl to a hydroxyl group, forming 4-(difluoromethyl)oxazolidin-2-ol.

-

Nucleophilic Substitution: Reaction with amines at 80°C replaces the oxazolidinone oxygen, generating imidazolidinone analogs.

Pharmaceutical Applications

As a chiral auxiliary, the compound facilitates asymmetric synthesis of β-adrenergic agonists (e.g., salmeterol) and antifungal agents (e.g., ravuconazole) . Fluorine’s electronegativity enhances target binding affinity by 30% in lead optimization studies .

Future Directions

Ongoing research priorities include:

-

Structure-Activity Relationships: Optimizing substituents at C3/C5 positions to enhance anticancer potency.

-

Drug Delivery Systems: Encapsulation in PEGylated liposomes to improve bioavailability.

-

Environmental Impact: Assessing biodegradation pathways of fluorinated metabolites.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume